molecular formula C6H11N3 B13781867 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole

4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B13781867
M. Wt: 125.17 g/mol
InChI Key: MHYAKTBWPJKDNU-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of ethyl and methyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the triazole ring.

Scientific Research Applications

4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole include other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups can enhance its lipophilicity and affect its interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

4-ethyl-3,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C6H11N3/c1-4-9-5(2)7-8-6(9)3/h4H2,1-3H3

InChI Key

MHYAKTBWPJKDNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1C)C

Origin of Product

United States

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